N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a thiophene ring, a benzoyl group, a piperidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit urease activity .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene derivatives are generally known for their diverse applications in medicinal chemistry , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on the specific target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diamines.
Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides in the presence of a base.
Acetamide Formation: Finally, the compound is methylated and acetamide is introduced through a reaction with acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Similar structure with a bithiophene ring.
N-arylsulfonyl-3-acetylindole: Contains an indole ring instead of a thiophene ring.
N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine: Contains a pyridine ring instead of a benzoyl group.
Uniqueness
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is unique due to its combination of a thiophene ring, benzoyl group, piperidine ring, and sulfonyl group. This unique structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-methyl-2-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)16-8-10-21(11-9-16)19(23)15-6-4-14(5-7-15)17-3-2-12-26-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMGNZAVVITFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.